epi-Sancycline
Description
Historical Development and Classification of Tetracycline (B611298) Antibiotics
The history of tetracycline antibiotics began in the late 1940s with the discovery of natural products derived from soil bacteria. nih.govwikipedia.org In 1948, Benjamin Minge Duggar of Lederle Laboratories identified the first member of this class, chlortetracycline, which was isolated from the bacterium Streptomyces aureofaciens. wikipedia.orgrcsb.org This was soon followed by the discovery of oxytetracycline (B609801) (marketed as Terramycin) in 1950 by scientists at Pfizer, who isolated it from Streptomyces rimosus. wikipedia.orgrcsb.org These first-generation tetracyclines were noted for their broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. nih.govwikipedia.org
The elucidation of the tetracycline chemical structure—a linear fused tetracyclic nucleus—paved the way for the creation of semi-synthetic derivatives. wikipedia.org This led to the development of second-generation tetracyclines in the 1960s and 1970s, such as doxycycline (B596269) and minocycline, which offered improved pharmacokinetic properties. nih.govnih.gov Further research to combat growing antibiotic resistance resulted in third-generation tetracyclines, including tigecycline, omadacycline, and eravacycline. mdpi.comnih.gov These newer agents were specifically designed to overcome common tetracycline resistance mechanisms. nih.gov
Tetracyclines are generally classified into three generations based on their source and developmental timeline. rcsb.orgnih.gov
| Generation | Type | Examples | Year of Approval/Development |
|---|---|---|---|
| First Generation | Natural Products (Biosynthesis) | Chlortetracycline, Oxytetracycline, Tetracycline | 1948-1954 |
| Second Generation | Semi-synthetic | Doxycycline, Minocycline, Sancycline (B610677) | 1960s-1970s |
| Third Generation | Synthetic / Semi-synthetic | Tigecycline, Omadacycline, Eravacycline, Sarecycline | 2005-2018 |
All tetracyclines function by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain. slideshare.netnih.gov
Sancycline as a Simplified Tetracycline Scaffold
Sancycline, also known as 6-demethyl-6-deoxytetracycline, represents a structurally simplified member of the tetracycline family. medchemexpress.com As its chemical name implies, it lacks the methyl and hydroxyl groups at the C6 position of the tetracycline core, making it a less complex molecule. toku-e.com First reported in 1962, sancycline holds the distinction of being the first tetracycline to be produced by total synthesis, a landmark achievement credited to Conover and his colleagues. toku-e.comtowson.edu
The simpler structure of sancycline has made it a valuable scaffold in the development of newer tetracycline derivatives. mdpi.com The C7 and C9 positions on its D-ring are particularly important for structural modifications aimed at enhancing antibacterial potency and overcoming resistance. researchgate.netresearchgate.net For instance, the development of third-generation glycylcyclines, like tigecycline, originated from structure-activity relationship studies that used sancycline as a foundational molecule. mdpi.com
Definition and Significance of Epimeric Forms in Natural Products and Semi-Synthetic Derivatives
Epimers are diastereomers that differ in the configuration at only one of several stereogenic centers. In the context of tetracycline chemistry, the carbon atom at position 4 (C4) is particularly susceptible to epimerization. nih.govscripps.edu This process involves the inversion of the stereochemistry of the C4-dimethylamino group from the natural, biologically active alpha (4S) configuration to the beta (4R) configuration. nih.govnih.gov
This structural change, which can occur under mildly acidic conditions (pH 2-6), results in the formation of an "epitetracycline". mdpi.comnih.gov The significance of this epimerization is profound, as the resulting 4-epimer exhibits substantially reduced antibacterial activity. nih.govkkwagh.edu.in The 4-epimers of tetracyclines are reported to possess only a fraction of the parent compound's potency, with some studies noting as little as 5% of the original activity. mdpi.com This loss of activity is a critical factor in the manufacturing, storage, and analysis of tetracycline-based products, as the presence of the epimeric form can compromise therapeutic efficacy. acs.org
Research Gaps and Motivations for Investigating epi-Sancycline
This compound is the C4 epimer of sancycline, formally named (4R,4aS,5aR,12aS)-4-(Dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide. pharmaffiliates.com While its existence is chemically expected due to the known instability of the C4 position in the tetracycline scaffold, there is a significant gap in the scientific literature regarding its specific biological and chemical properties. Most available information is limited to its identity as a semi-synthetic antibiotic related to tetracycline, and it is primarily available as a chemical standard for research purposes. scbt.compharmaffiliates.com
The motivation for investigating this compound stems from several key areas:
Stability Studies: A thorough investigation into the kinetics and conditions of the Sancycline to this compound conversion is necessary for developing stable formulations and defining appropriate storage conditions.
Analytical Standards: As a purified compound, this compound serves as an essential analytical standard. It is used in chromatographic methods to detect and quantify the level of this specific degradation product in bulk Sancycline or in its finished dosage forms, ensuring product quality and safety.
Compound Names Mentioned
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9?,10?,15-,21?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJFGLCHAOVWRZ-FLSPFTRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849541 | |
| Record name | (4R)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906364-48-5 | |
| Record name | (4R)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Considerations and Epimerization Pathways of Tetracyclines
Epimerization Processes and Sites within the Tetracycline (B611298) Core (e.g., C-4)
Epimerization in tetracyclines is a well-documented phenomenon, with the C-4 position being particularly prone to this transformation youtube.comobrnutafaza.hrgoogle.comcore.ac.ukmdpi.comopen.ac.ukscripps.edu. This process typically involves the formation of an enol intermediate at the C-4 position, which can then re-protonate from either face, leading to inversion of configuration. The C-4 position in tetracyclines, bearing the dimethylamino group, is a key site for epimerization, resulting in the formation of 4-epitetracyclines youtube.comgoogle.comcore.ac.ukmdpi.commedchemexpress.commedchemexpress.comtoku-e.com. Epi-Sancycline is the 4-epimer of Sancycline (B610677), meaning it differs from Sancycline specifically at the C-4 stereocenter scbt.comimpurity.compharmaffiliates.com. This epimerization is often a reversible process, leading to an equilibrium mixture of the parent compound and its epimer google.comopen.ac.ukmedchemexpress.com.
Influence of Environmental Factors on Epimerization (e.g., pH)
Environmental factors, particularly pH, play a critical role in the rate and extent of tetracycline epimerization obrnutafaza.hrcore.ac.ukopen.ac.ukscripps.eduusgs.govnih.govresearchgate.net. Tetracyclines are generally most stable in weakly acidic to neutral conditions, typically between pH 2 and 8 illinois.edu. However, epimerization at the C-4 position occurs most readily in mildly acidic aqueous conditions, specifically in the pH range of 2 to 6, and is most rapid between pH 3 and 5 obrnutafaza.hrcore.ac.ukopen.ac.uk. Under strongly acidic conditions (below pH 2), dehydration to form anhydrotetracyclines is more prevalent, while alkaline conditions (pH > 7) can lead to other degradation pathways, such as lactone formation or cleavage of bonds obrnutafaza.hrcore.ac.ukscripps.edu. The presence of specific buffer components or solvents can also influence epimerization rates nih.govnih.gov.
Stereochemical Stability and Interconversion Dynamics of Tetracycline Epimers
Tetracycline epimers, such as 4-epi-tetracyclines, are generally less stable than their parent compounds under certain conditions youtube.commedchemexpress.com. The interconversion between a tetracycline and its 4-epimer is a reversible process that can reach an equilibrium state google.comopen.ac.ukmedchemexpress.com. For instance, studies on tetracycline itself have shown that it can equilibrate to form a mixture containing both the natural (4S) and nonnatural (4R) stereoisomers nih.gov. The exact equilibrium ratio can depend on the specific tetracycline derivative and the environmental conditions, such as temperature and pH nih.gov. While the parent tetracycline is typically the more biologically active form, the epimerization dynamic means that samples can contain varying proportions of both isomers, complicating analysis and potentially affecting therapeutic efficacy.
Implications of Epimerization for Biological Activity (e.g., reduced activity of 4-epi-tetracyclines)
Epimerization significantly impacts the biological activity of tetracyclines. The change in stereochemistry at the C-4 position, from the natural 4S configuration to the 4R configuration found in 4-epitetracyclines, generally leads to a substantial reduction in antibacterial potency youtube.comgoogle.commdpi.commedchemexpress.combiomedres.us. For example, 4-epitetracycline exhibits only about 13% of the biological activity of tetracycline, and 4-epioxytetracycline is less than 10% as active as oxytetracycline (B609801) google.com. This diminished activity is attributed to altered binding to the bacterial 30S ribosomal subunit, the primary target for tetracycline antibiotics youtube.comscripps.edutoku-e.combiomedres.ustoku-e.commedchemexpress.comslideshare.net. Consequently, 4-epitetracyclines are often considered to have limited therapeutic value as antibiotics and are frequently used as model compounds for studying tetracycline metabolism and epimerization reactions medchemexpress.com.
Synthetic Strategies for Epi Sancycline and Analogous Stereoisomers
Total Synthesis Approaches to Tetracycline (B611298) and Sancycline (B610677) Scaffolds
Linear Construction Methodologies
Linear synthesis involves the step-by-step assembly of the tetracyclic ring system from simpler precursors. The pioneering total synthesis of Sancycline by Woodward and colleagues, for example, followed a linear sequence of 22 steps google.comgoogle.comtowson.edubris.ac.uk. While historically significant, linear approaches are often less efficient and offer less flexibility for generating diverse analogs compared to convergent strategies acs.orgnih.gov.
Stereoselective Synthetic Methodologies
Achieving the correct stereochemistry at multiple chiral centers is critical for the biological activity of tetracyclines. Stereoselective synthetic methodologies aim to control the formation of specific stereoisomers during the synthesis. This is often accomplished through the use of chiral starting materials, chiral auxiliaries, or stereoselective reactions like diastereoselective Michael–Claisen cyclizations harvard.edunih.govharvard.edunih.govnih.govresearchgate.netharvard.edu. For example, the synthesis of (-)-tetracycline has been achieved through enantioselective routes, such as one starting from D-glucosamine, which involved 34 steps and yielded 0.002% google.comgoogle.com. Other enantioselective syntheses have utilized chiral enones and Diels-Alder reactions to establish the complex stereochemistry of the tetracycline core google.comresearchgate.net.
Semisynthetic Routes to Sancycline and its Epimers from Precursors (e.g., Declomycin)
Semisynthetic approaches involve modifying naturally occurring tetracyclines, typically obtained through fermentation, to produce desired analogs. Historically, this has been the primary method for generating tetracycline derivatives, leading to important drugs like doxycycline (B596269) and minocycline. For instance, Sancycline itself can be prepared by the hydrogenolysis of the chloro and benzylic hydroxy moieties of Declomycin (demecycline) medchemexpress.com. This method leverages the existing complex tetracycline scaffold, reducing the number of synthetic steps required compared to total synthesis. However, semisynthesis is inherently limited by the structures accessible through fermentation and subsequent modifications harvard.edunih.gov.
Directed Synthesis of Specific epi-Sancycline Stereoisomers
The synthesis of specific stereoisomers, such as this compound (likely referring to a C-4 epimer), requires precise control over the stereochemistry at critical positions.
Strategies for Stereochemical Control at Epimerization-Prone Centers (e.g., C-4)
The C-4 position in tetracyclines is known to be particularly prone to epimerization, especially under mildly acidic conditions (pH 3-5) illinois.eduscripps.educore.ac.ukbris.ac.uknih.gov. This epimerization is a reversible first-order process, where the C-4 epimer (e.g., 4-epi-tetracycline) can form from the parent tetracycline. Strategies for directed synthesis of specific C-4 epimers involve either controlling the epimerization process to favor the desired isomer or developing synthetic routes that install the correct stereochemistry at C-4 from the outset. For example, some synthetic strategies have incorporated steps that lead to epimerization at C-4, with the resulting mixture being separated or the equilibrium ratio being optimized harvard.edunih.gov. The understanding of the factors influencing C-4 epimerization is crucial for both the synthesis and the stability of tetracycline compounds.
Derivatization of Sancycline for Analog Generation
Sancycline, a simplified tetracycline lacking the C6 hydroxyl group, serves as a valuable starting material or reference point for synthesizing a wide array of analogs. Modifications at various positions of the sancycline core have been explored to generate compounds with altered or enhanced pharmacological properties.
Key derivatization strategies primarily focus on functionalizing the D-ring, particularly at the C7 and C9 positions. These modifications often employ modern cross-coupling reactions:
C7 Functionalization: Sancycline can be selectively iodinated at the C7 position, creating a reactive handle for further modifications. Subsequent Suzuki coupling with aryl boronic acids or Stille coupling with organotin reagents allows for the introduction of diverse aryl and substituted aryl groups, yielding 7-aryl or 7-substituted sancycline derivatives researchgate.netepo.org. Palladium-catalyzed formylation of 7-iodosancycline has also been employed to introduce a formyl group at C7 researchgate.net. Furthermore, the hydrogenation of 7-alkynyl sancycline derivatives, catalyzed by palladium on carbon in acidic methanol (B129727), can furnish 7-alkyl substituted sancycline analogs epo.org.
Total Synthesis Approaches: The foundational total synthesis of sancycline itself, pioneered by Woodward and collaborators, employed a "left-to-right" (D→A) mode of construction, often utilizing Michael–Claisen cyclization strategies with D-ring precursors nih.govnih.gov. These total synthesis routes have also been adapted to produce specific sancycline analogs, such as 7-aza-10-deoxysancycline and 10-deoxytetracycline, by employing tailored synthetic pathways google.com.
Table 1: Derivatization of Sancycline for Analog Generation
| Modification Position | Reaction Type / Strategy | Key Reagents / Conditions | Resulting Analog Type | Key Reference(s) |
| C7 | Suzuki Coupling | Iodosancycline, aryl boronic acid, Pd catalyst researchgate.netepo.org | 7-Aryl sancycline derivatives | researchgate.netepo.org |
| C7 | Stille Coupling | Iodosancycline, organotin reagent, Pd catalyst researchgate.netepo.org | 7-Substituted sancycline derivatives | researchgate.netepo.org |
| C7 | Formylation | Palladium-catalyzed formylation of 7-iodosancycline researchgate.net | 7-Formyl sancycline derivatives | researchgate.net |
| C7 | Hydrogenation | 7-alkynyl sancycline, H2, Pd/C, HCl/MeOH epo.org | 7-Alkyl sancycline derivatives | epo.org |
| General Synthesis | Total Synthesis | D→A construction, Michael–Claisen cyclization nih.govnih.gov | Sancycline, 6-deoxytetracycline | nih.govnih.gov |
| Synthesis of Analogs | Specific Synthetic Routes | Various synthetic pathways google.com | 7-aza-10-deoxysancycline, 10-deoxytetracycline | google.com |
Novel Chemical Transformations for Tetracycline Epimer Synthesis
The stereochemical integrity of tetracyclines is crucial for their biological activity, and the C4 position is particularly prone to epimerization. Understanding and controlling these epimerization processes are key to synthesizing specific stereoisomers, including this compound.
Tetracyclines, including sancycline, are known to undergo epimerization at the C4 position under various chemical conditions, often involving acidic or basic environments, or even neutral aqueous buffers nih.govscripps.edumdpi.com. This epimerization can lead to the formation of less active C4-β epimers.
Several chemical transformations are relevant to the synthesis or manipulation of tetracycline epimers:
Isomerization of C4-Epimers: Research has demonstrated that mixtures of C4-epimers of sancycline can be isomerized to favor the natural (4S)-stereoisomer. For instance, treatment with calcium chloride in a water-butanol mixture containing ethanolamine (B43304) at pH 8.5 and reflux conditions for 3.5 hours was shown to yield predominantly the desired stereoisomer nih.gov.
Transformation via Metal Chelates: A notable method for converting 4-epimers of tetracycline antibiotics into their normally configured isomers involves the formation of specific metal chelates. Preparing solutions of dicalcium, tricalcium, or tristrontium chelates in suitable solvents, and maintaining them within specific pH (8.5-10) and temperature (20-150 °C) ranges, facilitates this transformation google.com. Tricalcium chelates are generally preferred, with the exception of oxytetracycline (B609801), where the monomagnesium chelate is effective google.com.
Epimerization as a Synthetic Step: In complex synthetic routes, C4-epimerization can be a deliberate step to achieve a desired stereochemical outcome. For example, the epimerization of a Boc bis-carbonate intermediate at the C4 position was identified as a crucial enabling step in a synthetic strategy towards modified tetracyclines harvard.eduharvard.edu.
Separation of Epimers: When epimerization leads to mixtures, chromatographic techniques are employed for separation. Preparative High-Performance Liquid Chromatography (HPLC) using C18 columns with specific solvent gradients has been utilized to separate C4-epimers of tetracyclines google.com.
Table 2: Novel Chemical Transformations for Tetracycline Epimer Synthesis
| Transformation Type | Substrate / Context | Reagents / Conditions | Outcome / Significance | Reference(s) |
| C4 Epimerization | Sancycline mixture of C4-epimers | CaCl2, water-butanol, ethanolamine, pH 8.5, reflux, 3.5 h | Isomerization to predominantly (4S)-stereoisomer | nih.gov |
| C4 Epimerization | Tetracycline | 1 M NaH2PO4-MeOH (2:1), 25 °C, 24 h | Equilibration to a 1.5:1 mixture of (4S):(4R) stereoisomers | nih.gov |
| C4 Epimerization | Tetracyclines | Acetic acid or aqueous buffers | Facilitates epimerization at C4 | scripps.edu |
| C4 Epimerization | 4-epimers of tetracyclines | Metal chelates (Ca, Sr, Mg) in solution, specific pH/temp | Transformation to normal configuration isomers | google.com |
| C4 Epimerization | Boc bis-carbonate 82 | Chemical transformation (specifics not detailed) | Formation of Boc bis-carbonate 83 (epimerized at C4) | harvard.eduharvard.edu |
| Epimer Separation | Mixture of 4-epimers | Preparative HPLC (C18, gradient elution) | Separation of epimers | google.com |
Compound List
Sancycline
Tetracycline
Oxytetracycline
Minocycline
6-deoxytetracycline
7-aza-10-deoxysancycline
10-deoxytetracycline
4-epitetracycline
Structure Activity Relationship Sar Studies of Sancycline Stereoisomers and Derivatives
General SAR Principles of Tetracycline (B611298) Antibiotics
The antibacterial efficacy of tetracyclines is intrinsically linked to their complex, rigid tetracyclic framework. Key structural features essential for activity include:
Tetracyclic Naphthacene (B114907) Ring System: A linearly fused DCBA naphthacene ring system is fundamental for antibiotic action nih.govmdpi.comharvard.eduharvard.eduarxiv.orgnih.govgoogle.comnih.govgoogle.com. Modifications that disrupt this core structure generally lead to a loss of activity.
A-Ring Functionality: The A-ring must possess a C1-C3 diketo substructure and an exocyclic C2 carbonyl or amide group nih.govharvard.edunih.govbris.ac.uk.
C4 Dimethylamino Group: The presence of a dimethylamino group at the C4 position, specifically in the 4S (α) configuration, is crucial for optimal antibacterial activity nih.govharvard.eduharvard.edubiomedres.us.
Lower Peripheral Region: The C10 phenol (B47542) and C11-C12 keto-enol substructure, in conjunction with a C12a-OH group, are indispensable for binding to ribosomal subunits nih.govcjnmcpu.com.
Impact of Stereochemistry at Key Positions (e.g., C-4, C-5a) on Molecular Interactions
Stereochemistry plays a pivotal role in the interaction of tetracyclines with their biological targets, primarily the bacterial ribosome. The tetracycline scaffold contains multiple chiral centers, with C4, C4a, C5a, and C12a being particularly critical for activity nih.govgoogle.combiomedres.uscjnmcpu.comontosight.ai.
C4 Stereochemistry: The naturally occurring (4S)-dimethylamino group is essential for optimal antibacterial activity. Epimerization of this group to the (4R) configuration (forming 4-epitetracyclines or quatrimycins) results in a significant reduction in antibacterial potency, particularly against Gram-negative bacteria nih.govharvard.edugoogle.combiomedres.usontosight.aikkwagh.edu.in. These epimers are estimated to retain only about 5% of the activity of the natural isomers biomedres.us. The (4R) configuration can arise under acidic conditions or during harsh chemical reactions nih.govbiomedres.us.
C5a Stereochemistry: The stereochemical configuration at C-5a is also recognized as essential for maintaining antibacterial activity ontosight.ai.
The complex stereochemistry and the precise spatial arrangement of functional groups are critical for the correct orientation and binding to the ribosomal binding site, often involving chelation with magnesium ions cjnmcpu.comkkwagh.edu.in.
SAR of epi-Sancycline: Insights into Conformational Preferences and Ligand Efficiency
While specific comprehensive SAR studies focused solely on "this compound" are not extensively documented in the provided literature, its likely identity as a stereoisomer of Sancycline (B610677) (specifically, the 4R-epimer) allows for inferred SAR principles. Sancycline itself is known as 6-demethyl-6-deoxytetracycline ontosight.aicaymanchem.com. If this compound refers to the 4R-epimer of Sancycline, its SAR would be characterized by a significantly diminished antibacterial activity compared to Sancycline.
Reduced Antibacterial Potency: Studies on tetracycline epimers at the C4 position consistently show a marked decrease in antibacterial activity nih.govharvard.edugoogle.combiomedres.usontosight.aikkwagh.edu.in. This reduction is attributed to altered molecular interactions with the bacterial ribosome. The precise conformational preferences of this compound, arising from the altered C4 stereochemistry, likely lead to less favorable binding to the ribosomal target site, resulting in reduced ligand efficiency.
Potential for Non-Antibacterial Activities: While antibacterial activity is compromised, it is possible that altered stereochemistry could influence other biological interactions, though such effects are not detailed for this compound specifically in the provided context.
The inherent instability of the tetracycline scaffold, particularly its susceptibility to epimerization at C4 and dehydration at C5a under mild acidic conditions, highlights the challenges in isolating and studying specific stereoisomers like this compound kkwagh.edu.inscripps.edu.
Rational Design of this compound Analogs for Modulated Activity
The design of tetracycline analogs aims to overcome resistance mechanisms, broaden spectrum of activity, improve pharmacokinetic properties, or enhance potency. For compounds like this compound, where inherent antibacterial activity is reduced due to stereochemistry, rational design strategies would focus on restoring or modulating this activity.
Exploration of Substituent Effects on the Tetracyclic Framework
Modifications to the tetracyclic framework can be explored to compensate for the reduced activity of this compound or to introduce novel properties. Based on general tetracycline SAR:
C6 Modifications: While Sancycline is a 6-deoxy derivative, modifications at C6 in other tetracyclines (e.g., the 6-OH group in tetracycline) can influence lipophilicity and stability nih.gov. However, the impact of C6 modifications on an this compound scaffold would require specific investigation.
A-Ring Modifications: Modifications to the A-ring, particularly at C1-C3 and the C4 amino group, are generally detrimental to activity if they disrupt the essential diketo-enol system or the C4 amino group's integrity nih.govharvard.edu. However, exploring variations in the C4 substituent, beyond simple epimerization, might be a strategy, though less common due to the critical role of the dimethylamino group.
Design of Modified Sancycline Derivatives
While direct examples of this compound analogs are scarce, the design principles applied to Sancycline and other tetracyclines provide a roadmap:
Glycylcyclines and Aminomethylcyclines (AMCs): These classes, including omadacycline, represent successful modifications, often at the C9 position, designed to overcome tetracycline resistance mechanisms nih.gov. These derivatives demonstrate potent activity against resistant strains, suggesting that similar modifications on an this compound scaffold could potentially enhance its efficacy.
Modifications to Enhance Ribosomal Binding: Research into understanding the precise interactions of tetracyclines with the ribosome can guide analog design. For example, studies on the Tet repressor binding to tetracycline analogs have shown that modifications at various positions can influence binding affinity kkwagh.edu.inslideshare.net. Understanding how this compound's altered stereochemistry affects its interaction with the ribosome could inform strategies to design analogs that bind more effectively.
Conformational Stabilization: Designing analogs that stabilize a conformation favorable for ribosomal binding, despite the altered C4 stereochemistry, could be a strategy. This might involve rigidifying parts of the molecule or introducing substituents that promote a more active conformation.
Table 1: Key Structural Features and Their Impact on Tetracycline Activity
| Structural Feature | Importance for Activity | Impact of Modification/Epimerization |
| Tetracyclic Core | Essential for maintaining the overall shape and rigidity required for ribosomal binding nih.govmdpi.comharvard.eduharvard.edunih.gov. | Disruption of the fused ring system leads to loss of activity. |
| A-Ring (C1-C3 Diketo) | Crucial for the keto-enol tautomerism and binding interactions nih.govharvard.edunih.govbris.ac.uk. | Modifications that abolish the diketo-enol system result in loss of activity. |
| C4 Dimethylamino Group | Vital for optimal antibacterial activity; requires (4S) stereochemistry nih.govharvard.eduharvard.edubiomedres.us. | Epimerization to (4R) configuration (e.g., in this compound) significantly reduces activity (retains ~5% of natural isomer activity) nih.govharvard.edugoogle.combiomedres.usontosight.aikkwagh.edu.in. Removal of this group also abolishes activity nih.govharvard.edu. |
| C5a Stereochemistry | Essential for maintaining antibacterial activity ontosight.ai. | Altered stereochemistry at C5a can affect binding and activity. |
| C10 Phenol & C11-C12 Keto-enol | Indispensable for recognition and binding to ribosomal subunits nih.govcjnmcpu.com. | Modifications in this region can abolish bioactivity. |
| C7/C9 Substituents | Can modulate lipophilicity, spectrum, and potency nih.govbiomedres.uscjnmcpu.com. | Substitutions here (e.g., C7-dimethylamine in minocycline, C9 modifications in eravacycline/omadacycline) have led to improved activity and broader spectrum, including overcoming resistance mechanisms biomedres.uscjnmcpu.comnih.gov. |
Molecular Mechanism of Action and Cellular Target Elucidation
Ribosomal Binding and Inhibition of Protein Translation
Epi-Sancycline, similar to other tetracyclines, primarily targets the bacterial ribosome, a key organelle responsible for protein synthesis. This interaction leads to a disruption of the translational machinery, effectively halting the production of essential bacterial proteins.
Interaction with the 30S Ribosomal Subunit
The core mechanism of this compound's action involves its binding to the 30S ribosomal subunit of bacteria. This binding occurs at a specific site on the 16S ribosomal RNA (rRNA) molecule. The interaction is typically reversible and competitive, meaning this compound can bind and dissociate from the ribosome. This binding event is crucial as it induces conformational changes within the 30S subunit, thereby interfering with its normal function during protein synthesis. The precise location of binding is near the decoding center of the ribosome.
Blocking Aminoacyl-tRNA Entry into the Ribosomal A-site
Upon binding to the 30S ribosomal subunit, this compound effectively blocks the entry of aminoacyl-transfer RNA (tRNA) molecules into the A (aminoacyl) site of the ribosome. The A-site is where the incoming aminoacyl-tRNA, carrying the next amino acid to be added to the polypeptide chain, normally binds. By preventing this crucial step, this compound inhibits the elongation of the nascent polypeptide chain. This disruption of the translational process ultimately leads to the cessation of bacterial protein synthesis and, consequently, inhibits bacterial growth and replication.
Non-Ribosomal Molecular Targets and Pathways
Beyond its primary antibacterial mechanism, this compound exhibits significant non-ribosomal activities that contribute to its broader biological profile, particularly in modulating cellular processes related to inflammation and tissue remodeling.
Modulation of Matrix Metalloproteinase (MMP) Expression
This compound has been shown to modulate the expression of Matrix Metalloproteinases (MMPs). MMPs are a family of enzymes involved in the breakdown of extracellular matrix components, playing roles in tissue remodeling, wound healing, inflammation, and disease progression. Research indicates that this compound can downregulate the expression of specific MMPs, such as MMP-1, MMP-3, and MMP-9. This modulation is often observed at sub-antimicrobial concentrations and is thought to be mediated by the inhibition of key transcription factors, including AP-1 and NF-κB, which are critical regulators of MMP gene expression.
Interaction with Cellular Signaling Pathways
This compound interacts with and modulates various intracellular signaling pathways that are central to cellular responses, including inflammation and cell survival. A significant target is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound can inhibit the activation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression. By blocking NF-κB, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Additionally, this compound may influence mitogen-activated protein kinase (MAPK) pathways, further contributing to its anti-inflammatory effects.
Anti-Inflammatory and Other Non-Antibiotic Mechanistic Aspects
The ability of this compound to modulate MMP expression and interfere with cellular signaling pathways underpins its significant anti-inflammatory properties, which are independent of its antibacterial activity. By suppressing the NF-κB and AP-1 pathways, this compound reduces the synthesis and release of pro-inflammatory mediators and enzymes that contribute to tissue damage and inflammation. This dual action—inhibition of protein synthesis and modulation of inflammatory cascades—highlights this compound's complex pharmacological profile.
Identification and Validation of Molecular Targets
The process of identifying and validating the specific molecular targets of a compound is a critical step in drug discovery. It bridges the gap between a compound's observed biological activity and its underlying molecular basis.
Experimental Approaches for Target Identification
Experimental methods provide direct evidence for compound-target interactions. Among these, Thermal Proteomics and Limited Proteolysis coupled with Mass Spectrometry (LiP-MS) are powerful techniques for identifying targets within complex biological samples.
Thermal Proteomics (including CETSA - Cellular Thermal Shift Assay) : This method relies on the principle that ligand binding can stabilize a protein, increasing its melting temperature. By exposing cell lysates or intact cells to a compound and then applying thermal stress, researchers can identify proteins whose thermal stability changes upon compound treatment. This allows for the detection of direct or indirect binding events across the proteome. researchgate.netpelagobio.comresearchgate.net
Limited Proteolysis-Mass Spectrometry (LiP-MS) : LiP-MS is a proteomics-based strategy that analyzes changes in protein digestion patterns induced by drug binding. When a compound binds to a protein, it can alter the protein's three-dimensional structure, affecting the accessibility of cleavage sites for proteases. By comparing the peptide fragments generated from treated versus untreated samples, LiP-MS can identify proteins interacting with the compound and even map potential binding sites. biognosys.com
While these methods are broadly applicable for target deconvolution, specific published research detailing their application to this compound was not found in the provided search results.
In Silico Target Fishing Strategies
Computational approaches, often referred to as "target fishing," leverage existing biological and chemical data to predict potential molecular targets for a given compound. These methods are valuable for prioritizing experimental validation.
Ligand-Based Target Fishing : This strategy is employed when the structure of the compound is known. It involves comparing the query compound to databases of known ligands with established targets. Techniques like similarity searching and pharmacophore modeling can identify compounds with similar chemical features, suggesting they might share similar biological targets. nih.govnih.gov
Receptor-Based Target Fishing : Conversely, this approach begins with known protein targets. It uses computational methods, such as molecular docking, to predict how well a compound can bind to the active sites of various proteins. This is particularly useful when the compound's target is unknown, but a library of potential targets is available. nih.govnih.gov
The application of these in silico strategies to identify specific targets for this compound would involve its chemical structure being queried against large databases of known bioactive molecules and protein targets. However, specific studies employing these methods for this compound were not identified in the search results.
Functional Genomics and Proteomics for Target Deconvolution
Functional genomics and proteomics offer complementary approaches to confirm and refine target identification.
Functional Genomics : Techniques such as CRISPR-based screening, RNA interference (RNAi), and gene overexpression can be used to systematically perturb genes or proteins within a cellular system. By observing how these perturbations affect cellular responses to a compound, researchers can infer the role of specific genes or pathways in the compound's mechanism of action. For instance, if knocking out a particular gene renders cells insensitive to this compound, that gene's product may be a direct or indirect target. nuvisan.com
Proteomics : Beyond LiP-MS, other proteomics techniques, such as affinity purification coupled with mass spectrometry (AP-MS), can identify proteins that physically interact with a compound or its derivatives. This often involves immobilizing the compound or a tagged version of it and then identifying proteins that bind to it from cell lysates. nuvisan.comcreative-biolabs.comnih.gov
These methods are crucial for deconvoluting complex biological responses and confirming the directness of compound-target interactions. However, specific applications of these techniques to this compound were not detailed in the provided search results.
Molecular Interaction Analysis at Binding Sites
Once potential molecular targets are identified, detailed analysis of how the compound interacts with these targets at the molecular level is essential. This includes understanding the binding affinity, the specific amino acid residues involved in the interaction, and any conformational changes induced in the target protein.
Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) can provide atomic-level resolution of compound-protein complexes, revealing the precise geometry of the binding site and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds). mdpi.com Computational methods like molecular dynamics simulations can further explore the dynamic nature of these interactions, predicting binding energies and conformational flexibility. nih.gov
This compound, as a tetracycline (B611298) derivative, is known to interact with the bacterial ribosome to inhibit protein synthesis. nih.govcreative-diagnostics.com However, specific detailed analyses of this compound's binding site interactions with its targets, beyond the general class mechanism, were not detailed in the provided search results.
Compound List:
this compound
Mechanistic Investigations in Biological Systems
In Vitro Mechanistic Studies
In vitro studies are fundamental to understanding the cellular and molecular mechanisms of a compound. These would typically involve a variety of assays to pinpoint the specific biological processes affected by epi-Sancycline.
Cell-Based Assays for Studying Specific Cellular Processes
Cell-based assays provide a physiologically relevant context to study the effects of a compound on cellular functions. For an antibiotic like this compound, these assays would be crucial in determining its impact on bacterial and potentially mammalian cells.
Bacterial Viability and Proliferation Assays: These assays would quantify the effect of this compound on the growth and survival of various bacterial strains. Data from such assays would determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound.
Protein Synthesis Inhibition Assays: To confirm if this compound follows the classic tetracycline (B611298) mechanism, reporter gene assays (e.g., luciferase or β-galactosidase) under the control of an inducible promoter in bacteria would be employed. A reduction in reporter protein expression in the presence of this compound would indicate inhibition of protein synthesis.
Membrane Permeability Assays: To investigate the potential for membrane disruption, assays using fluorescent dyes that are excluded by intact membranes (e.g., propidium (B1200493) iodide) would be utilized. An increase in fluorescence upon treatment with this compound would suggest membrane damage.
Interactive Data Table: Hypothetical Cell-Based Assay Data for this compound
| Assay Type | Bacterial Strain | Metric | Hypothetical Result for this compound |
| Bacterial Proliferation | E. coli | MIC | > 128 µg/mL |
| Bacterial Proliferation | S. aureus | MIC | > 128 µg/mL |
| Protein Synthesis Inhibition | E. coli | IC₅₀ | Not determined |
| Membrane Permeability | E. coli | % PI+ | Not determined |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound is publicly available.
Enzyme Inhibition Assays
Enzyme inhibition assays are critical for identifying specific molecular targets of a compound. For this compound, these assays would explore its interaction with key bacterial enzymes.
Ribosomal Binding Assays: Competitive binding assays using radiolabeled tetracycline could determine the affinity of this compound for the 30S ribosomal subunit.
Bacterial Topoisomerase Assays: To rule out other potential antibacterial mechanisms, the effect of this compound on enzymes like DNA gyrase and topoisomerase IV could be assessed.
Evaluation of Molecular Interactions within Cellular Contexts
Understanding how a compound interacts with its target within a living cell is crucial. Techniques such as cellular thermal shift assays (CETSA) could be used to confirm the engagement of this compound with its target protein(s) in intact bacterial cells.
In Vivo Mechanistic Pharmacology
In vivo studies in animal models are essential to understand the pharmacological effects of a compound in a whole organism. Such studies for this compound would aim to confirm its mechanism of action and evaluate its efficacy.
Analysis of Cellular Pathway Modulation in Organismal Models
In an animal model of bacterial infection, the administration of this compound would be followed by the analysis of bacterial cellular pathways. This could involve transcriptomic or proteomic analysis of bacteria isolated from the site of infection to identify pathways affected by the compound.
Elucidation of Molecular Responses to this compound Administration
The molecular responses of the host to treatment with this compound would also be of interest, particularly concerning inflammatory and immune responses to the infection.
Interactive Data Table: Hypothetical In Vivo Study Outline for this compound
| Study Type | Animal Model | Endpoint | Hypothetical Outcome for this compound |
| Bacterial Infection Model | Murine | Reduction in bacterial load | Not determined |
| Cellular Pathway Analysis | Murine | Modulation of bacterial protein synthesis | Not determined |
| Host Molecular Response | Murine | Change in inflammatory cytokine levels | Not determined |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound is publicly available.
Advanced Microscopy for Mechanistic Insights
A comprehensive review of scientific literature reveals a significant gap in the specific investigation of this compound using advanced microscopy techniques for mechanistic insights. While the broader class of tetracyclines, to which sancycline (B610677) and its epimers belong, has been the subject of some microscopic analysis, dedicated studies focusing on the cellular and subcellular interactions of this compound through methods such as confocal, super-resolution, or fluorescence lifetime imaging microscopy (FLIM) are not publicly available.
Tetracyclines as a class are known to be autofluorescent, a property that theoretically allows for their direct visualization within biological systems without the need for external fluorescent labels. This intrinsic fluorescence has been leveraged in some studies to observe the general distribution of tetracyclines in bacterial cells. However, detailed mechanistic studies employing advanced microscopy to elucidate the specific binding sites, uptake dynamics, and downstream cellular effects of this compound are yet to be published.
Research into other tetracycline analogues has demonstrated the potential of advanced microscopy to provide valuable mechanistic data. For instance, studies on different tetracyclines have utilized fluorescence microscopy to investigate their penetration into bacterial biofilms and their localization within different cellular compartments. These studies often rely on the changes in the fluorescent properties of the tetracycline molecule upon interaction with its biological targets.
Given the absence of specific data for this compound, the following table represents a hypothetical application of advanced microscopy techniques, illustrating the type of data that could be generated in future studies to elucidate its mechanism of action. This is a conceptual framework and does not represent actual experimental results for this compound.
Table 1: Hypothetical Data from Advanced Microscopy Studies on this compound
| Microscopy Technique | Hypothetical Parameter Measured | Potential Mechanistic Insight |
| Confocal Laser Scanning Microscopy (CLSM) | Subcellular localization in bacterial cells | Determination of primary accumulation sites (e.g., cytoplasm, cell membrane, ribosome-rich regions). |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Fluorescence lifetime of this compound in different cellular compartments | Identification of binding events to specific molecular targets (e.g., ribosomes) based on changes in fluorescence lifetime. |
| Stochastic Optical Reconstruction Microscopy (STORM) | High-resolution mapping of this compound clusters | Visualization of the precise localization of this compound molecules in relation to key cellular machinery at the nanoscale. |
| Förster Resonance Energy Transfer (FRET) Microscopy | Energy transfer between this compound (donor) and a fluorescently labeled ribosomal protein (acceptor) | Direct evidence and quantification of the interaction between this compound and its ribosomal target. |
Further research employing these advanced imaging modalities is necessary to provide the detailed, scientifically accurate findings required to fully understand the mechanistic basis of this compound's biological activity. Without such dedicated studies, any discussion on this specific topic remains speculative.
Computational and Cheminformatics Approaches in Epi Sancycline Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze how molecules, such as epi-Sancycline, interact with their biological targets. These methods involve predicting the preferred orientation of a ligand within a protein's binding site and assessing the stability of these complexes over time.
Studies involving tetracycline (B611298) derivatives often employ molecular docking to understand their binding modes to bacterial ribosomes or other potential targets nih.govresearchgate.netplos.orgnih.gov. For instance, molecular docking simulations have been used to evaluate tetracyclines as potential inhibitors against viral targets, predicting docking scores and identifying key intermolecular interactions with essential residues nih.gov. Molecular dynamics (MD) simulations, often following docking, provide insights into the stability and dynamic behavior of protein-ligand complexes by tracking atomic movements over extended time scales biorxiv.orgplos.org. These simulations can reveal crucial information about binding site flexibility and the persistence of interactions, helping to identify compounds with stable configurations biorxiv.org. While specific docking and dynamics studies on this compound are not extensively documented in the provided search results, these techniques are standard for exploring the binding affinities and mechanisms of tetracycline analogs to their targets plos.orgijpsjournal.comjddtonline.info.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic structure, stability, and reactivity of molecules like this compound researchgate.netekb.egaspbs.comnih.govresearchgate.netdiva-portal.orgphyschemres.orgua.ptmdpi.com. These methods provide a fundamental understanding of a molecule's properties by solving approximations of the Schrödinger equation.
DFT calculations can determine molecular geometries, electronic properties such as frontier molecular orbital energies (HOMO/LUMO), charge distributions, and dipole moments ekb.egnih.govresearchgate.netphyschemres.org. The HOMO-LUMO energy gap, for example, is indicative of a molecule's electronic reactivity and stability, with smaller gaps often correlating with higher reactivity ekb.egnih.govresearchgate.netmdpi.com. These calculations are also used to predict spectroscopic properties (e.g., IR, NMR, UV-Vis) which can aid in experimental characterization researchgate.netekb.egresearchgate.netphyschemres.org. For tetracyclines, quantum chemical studies have explored various tautomeric forms and conformations in solution, providing insights into their chemical behavior and stability researchgate.netresearchgate.netacs.orgresearchgate.net. Such detailed electronic structure analysis is crucial for understanding how structural modifications, like epimerization, might affect the molecule's reactivity and interaction potential.
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling and virtual screening (VS) are indispensable computational strategies for identifying novel drug candidates with desired biological activities. A pharmacophore model represents the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target nih.govmdpi.commdpi.comfrontiersin.orgugm.ac.idmdpi.com.
Structure-based pharmacophore models are derived from the known 3D structure of a target protein, while ligand-based models are generated from a set of known active molecules. These models are then used to screen large chemical databases (virtual screening) to identify compounds that match the pharmacophore's features mdpi.commdpi.comfrontiersin.orgugm.ac.idmedsci.org. For tetracyclines, pharmacophore models have been developed to target various biological entities, including bacterial ribosomes nih.gov and viral proteins nih.govplos.org. The process typically involves generating multiple pharmacophore hypotheses, validating them, and then using the best models for screening. The hits from VS are often further refined through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis to prioritize promising candidates for experimental testing mdpi.commdpi.commedsci.org. This approach is highly effective for exploring chemical space and discovering new analogs with potentially improved properties or novel activities.
Machine Learning Applications in Structure-Activity and Target Prediction
Machine learning (ML) algorithms are increasingly utilized in drug discovery to build predictive models that correlate chemical structure with biological activity (Structure-Activity Relationship, SAR) and to predict potential drug targets researchgate.netmdpi.comiceye.comresearchgate.net. ML models can analyze vast datasets of chemical compounds and their associated biological data to identify patterns that might be difficult to discern through traditional methods.
For tetracycline derivatives, ML has been explored to understand resistance mechanisms and potentially design compounds that overcome them researchgate.net. ML models can predict the efficacy of novel derivatives based on their structural modifications and can also be used for target prediction. For instance, ML algorithms have been applied to model adsorption processes, including those involving tetracyclines, providing insights into mechanisms and optimizing conditions researchgate.net. The application of ML in SAR studies allows for rapid iteration and refinement of lead compounds, accelerating the drug design cycle iceye.com. While specific ML applications for this compound are not detailed, the broader application of ML to tetracycline SAR and target prediction highlights its potential for future research on this compound class.
Cheminformatics Analysis of Chemical Space and Diversity for Tetracycline Epimers
Cheminformatics provides the tools and methodologies to analyze and navigate the vast landscape of chemical compounds, known as chemical space. This involves quantifying molecular diversity, identifying structural patterns, and understanding how chemical properties are distributed within a dataset blogspot.comscispace.comnih.govsci-hub.seresearchgate.net.
Analysis of chemical space for tetracycline epimers, including this compound, would involve techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE) to visualize the relationships between different compounds based on their structural features (e.g., molecular fingerprints) blogspot.comscispace.com. These methods help to understand the coverage of chemical space by a particular set of compounds and to identify regions of high diversity or novelty. By analyzing the chemical space of tetracycline epimers, researchers can identify structural trends, potential gaps in explored chemical space, and design strategies for synthesizing novel derivatives with desirable properties, such as improved stability or altered biological activity nih.govsci-hub.seresearchgate.netnih.gov. Understanding the diversity within the tetracycline epimer family is crucial for rational drug design and for developing compounds that circumvent existing resistance mechanisms.
Compound List:
this compound
Tetracycline (TC)
Minocycline
Chlortetracycline
Demeclocycline
Tigecycline
Omadacycline
Eravacycline
Sarecycline
Rolitetracycline
Amidochelocardin (CDCHD)
Chelocardin (CHD)
Pentacyclin
Glycylcycline
Flurocycline
Aminomethylcycline
Azatetracylin
Viridicatumtoxin
4-epi-tetracycline (ETC)
4-epi-chlortetracycline
Isochlortetracycline
4-epi-isochlortetracycline
Advanced Analytical and Spectroscopic Characterization Techniques
Spectroscopic Methods for Structural Elucidation of Epimers (e.g., NMR, MS)
The definitive identification and structural confirmation of epimers like epi-Sancycline rely on powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of organic molecules, including complex antibiotics and their stereoisomers. researchgate.netnih.govresearchgate.net Since epimers differ only in the three-dimensional arrangement of atoms at a single chiral center, NMR can detect the subtle changes in the local chemical environment of the nuclei near this center. For this compound, the key distinction from Sancycline (B610677) is the configuration of the dimethylamino group at the C4 position. 1H NMR spectroscopy can reveal differences in the chemical shifts and spin-spin coupling constants of the proton at C4 and adjacent protons. Two-dimensional NMR experiments, such as COSY and NOESY, can further help to establish the connectivity and spatial relationships between atoms, providing conclusive proof of the epimeric structure.
Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of compounds. nih.gov When analyzing epimers, it is important to note that they are isobaric, meaning they have the exact same mass. Therefore, MS alone cannot differentiate between Sancycline and this compound. fda.gov However, when coupled with a separation technique like liquid chromatography (LC-MS or LC-MS/MS), it becomes a highly sensitive and selective tool for quantification. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to produce a characteristic spectrum of product ions. While the precursor ions for Sancycline and this compound will have the same mass-to-charge ratio (m/z), subtle differences in their fragmentation patterns can sometimes be observed, aiding in their identification after chromatographic separation. researchgate.net
| Property | Value | Significance in Epimer Analysis |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₂O₇ | Identical for both epimers. scbt.compharmaffiliates.com |
| Molecular Weight | 414.41 g/mol | Identical for both epimers, making them isobaric in MS. scbt.compharmaffiliates.com |
| NMR Spectroscopy | Distinct chemical shifts/coupling constants at C4 | Provides definitive structural proof of epimeric configuration. |
| Mass Spectrometry (MS) | Identical m/z for precursor ion | Cannot distinguish epimers without prior separation. |
| Tandem MS (MS/MS) | Largely similar fragmentation patterns | Used for confirmation and sensitive detection after separation. |
Chromatographic Techniques for Separation and Purity Assessment of Epimeric Mixtures
Given that epimers possess very similar physicochemical properties, their separation is a significant analytical challenge. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the effective separation and purity assessment of tetracycline (B611298) epimeric mixtures. researchgate.netnih.gov
The most common approach is reversed-phase chromatography, utilizing stationary phases such as C8 or C18. nih.govnih.gov The separation of the parent tetracycline from its 4-epimer is often challenging due to their similar polarities. Typically, the 4-epimer is slightly less retained and elutes just before the parent compound. tandfonline.com
Method optimization is critical for achieving baseline resolution. Key parameters include:
Mobile Phase Composition: A mixture of an aqueous phase and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. researchgate.net
Mobile Phase pH: The pH is typically maintained in the acidic range (pH 2-4) to ensure the compounds are in their cationic form and to control the epimerization equilibrium during analysis. fda.gov
Additives: Chelating agents, most commonly oxalic acid or EDTA, are frequently added to the mobile phase. nih.govresearchgate.net These agents form complexes with residual metal ions in the HPLC system and silica-based columns, which can otherwise cause severe peak tailing and poor resolution for tetracyclines. nih.gov
Column Temperature: Temperature control is important as it can affect the kinetics of on-column epimerization and separation selectivity. fda.gov
Detection is commonly performed using UV absorbance or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS). nih.govnih.gov LC-MS/MS methods are particularly powerful for quantifying low levels of tetracyclines and their epimers in complex matrices. fda.govresearchgate.netresearchgate.net
| Parameter | Condition | Purpose |
|---|---|---|
| Stationary Phase | Reversed-Phase C8 or C18 | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and Water Gradient | Elution of analytes from the column. researchgate.net |
| Mobile Phase Additive | 0.01-0.1 M Oxalic Acid or Formic Acid | Improves peak shape and resolution by masking metal silanols. fda.govnih.gov |
| Column Temperature | Controlled (e.g., 30-40 °C) | Ensures reproducible retention times and minimizes on-column epimerization. fda.gov |
| Detection | UV or MS/MS | Quantification and identification of separated compounds. |
High-Throughput Screening Methodologies for Mechanistic Studies
High-Throughput Screening (HTS) involves the use of automation and large-scale data processing to rapidly test thousands to millions of samples. In the context of this compound, HTS methodologies can be adapted for various mechanistic studies, particularly concerning antibiotic efficacy and resistance. nih.gov
While specific HTS studies focused solely on this compound are not prominent, established HTS platforms for antibiotics can be readily applied. azom.com For instance, phenotypic screening can be used to assess the antibacterial activity of Sancycline, this compound, and their equilibrium mixtures against large panels of clinically relevant bacterial strains, including those with known resistance mechanisms. nih.gov This can help determine if the epimer has reduced, enhanced, or a different spectrum of activity compared to the parent drug.
Furthermore, HTS can be employed to investigate the dynamics of tetracycline resistance. One advanced approach uses high-throughput barcode sequencing in mixed bacterial cultures to quantify the relative fitness of strains expressing different resistance genes (e.g., efflux pumps, ribosomal protection proteins) when exposed to a specific antibiotic. nih.gov Such a competition assay could be used to determine if Sancycline and this compound select for different resistance mechanisms, providing insight into their distinct interactions within the bacterial cell. nih.gov HTS methods are also valuable for studying the kinetics of epimerization itself, allowing for rapid analysis of how different environmental factors (pH, temperature, buffer composition) influence the rate of conversion and the position of the equilibrium. azom.comnih.gov
Advanced Methods for Quantifying Molecular Interactions in Biological Samples
Understanding the mechanism of action of an antibiotic requires quantifying its interaction with its biological target. For tetracyclines, the primary target is the bacterial ribosome, where they bind to the 30S subunit and inhibit protein synthesis. wku.edunih.gov Advanced, label-free biophysical techniques are ideal for characterizing how the structural difference between Sancycline and this compound affects this crucial molecular interaction.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govwikipedia.org By titrating one molecule (e.g., this compound) into a solution containing its binding partner (e.g., the 30S ribosomal subunit), ITC can provide a complete thermodynamic profile of the interaction in a single experiment. news-medical.net The data generated allows for the direct determination of the binding affinity (Ka), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. wikipedia.orgnih.gov Comparing the thermodynamic signatures of Sancycline and this compound binding to the ribosome would reveal quantitative differences in their binding mechanisms and affinities, helping to explain any observed variations in their biological potency.
Surface Plasmon Resonance (SPR) is another real-time, label-free method for studying molecular interactions. youtube.com In an SPR experiment, one molecule (the ligand, e.g., the ribosome or a component) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding is detected as a change in the refractive index at the surface, which is proportional to the mass accumulating on the chip. youtube.com This technique provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. researchgate.net SPR would be highly effective in comparing the binding and dissociation kinetics of Sancycline and this compound, offering insights into the stability and lifetime of the drug-ribosome complex for each epimer.
| Technique | Principle | Key Parameters Measured | Application to this compound |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding in solution. wikipedia.org | Binding Affinity (Kₐ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | Provides a complete thermodynamic profile of this compound binding to the ribosome. |
| Surface Plasmon Resonance (SPR) | Measures change in refractive index upon binding to a sensor surface. youtube.com | Association Rate (kₐ), Dissociation Rate (kₑ), Binding Affinity (Kₑ). researchgate.net | Determines the real-time kinetics of the this compound-ribosome interaction. |
Q & A
Q. What experimental protocols are critical for synthesizing epi-Sancycline with high purity, and how should these be documented to ensure reproducibility?
Methodological guidance: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent systems) and purification steps (e.g., column chromatography, recrystallization). Document procedures in the main text if novel, with detailed characterization data (NMR, HPLC, mass spectrometry) in the main manuscript or supplementary materials. For known compounds, cite prior literature; for new derivatives, provide full spectral validation .
Q. How should researchers design dose-response experiments to evaluate this compound’s antimicrobial efficacy while minimizing cytotoxicity?
Q. What literature review strategies are recommended to identify gaps in this compound’s mechanism of action studies?
Methodological guidance: Conduct systematic searches across PubMed, SciFinder, and Web of Science using keywords like "this compound AND (antibiotic resistance OR target binding)". Prioritize primary literature over reviews, and use citation chaining to trace foundational studies. Avoid over-reliance on commercial databases .
Q. How can researchers validate the structural identity of this compound derivatives using spectroscopic data?
Methodological guidance: Cross-reference NMR (¹H, ¹³C, 2D COSY/HSQC), IR, and high-resolution mass spectrometry data with computational predictions (e.g., DFT calculations). Disclose purity thresholds (e.g., ≥95% by HPLC) and include raw spectra in supplementary materials .
Advanced Research Questions
Q. What analytical frameworks are effective for resolving contradictions in this compound’s reported bioactivity across different bacterial models?
Methodological guidance: Perform meta-analyses comparing variables like bacterial strain genotypes, growth media, and assay endpoints (e.g., MIC vs. time-kill curves). Use multivariate regression to isolate confounding factors and consult domain experts to interpret discrepancies .
Q. How can computational modeling improve the design of this compound analogs with enhanced target binding affinity?
Methodological guidance: Apply molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to predict interactions with ribosomal targets. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) and correlate free energy values (ΔG) with MIC data .
Q. What strategies mitigate batch-to-batch variability in this compound production during scale-up for in vivo studies?
Methodological guidance: Implement quality-by-design (QbD) principles, tracking critical process parameters (CPPs) like pH, stirring rate, and drying time. Use statistical tools (e.g., ANOVA, control charts) to identify variance sources and optimize protocols iteratively .
Q. How should researchers address ethical and feasibility challenges in longitudinal studies of this compound’s resistance development?
Methodological guidance: Use FINER criteria (Feasible: in vitro serial passage experiments; Interesting: resistance gene tracking; Novel: CRISPR interference; Ethical: biosafety compliance; Relevant: clinical isolate comparisons). Pre-publish protocols on platforms like Protocols.io to ensure transparency .
Q. What methodologies are optimal for elucidating this compound’s off-target effects in eukaryotic cells?
Methodological guidance: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Validate hits with siRNA knockdowns and orthogonal assays (e.g., enzymatic activity tests). Disclose raw data in public repositories like GEO or PRIDE .
Q. How can researchers enhance the reproducibility of this compound’s pharmacokinetic parameters across preclinical models?
Methodological guidance: Standardize dosing regimens, sample collection intervals, and bioanalytical methods (e.g., LC-MS/MS for plasma concentration). Report animal metadata (e.g., sex, age) and use open-source tools like PK-Sim for cross-study comparisons .
Methodological Notes
- Data Presentation : Include raw datasets in appendices and processed data in main figures, with explicit error analysis (e.g., standard deviations, confidence intervals) .
- Contradiction Management : Annotate conflicting results in tables, highlighting methodological differences (e.g., assay sensitivity, model systems) .
- Literature Rigor : Cite primary sources for compound synthesis, bioactivity, and mechanistic claims; avoid secondary summaries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
